

physical properties of 4-Methyl-3-nitropyridine HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

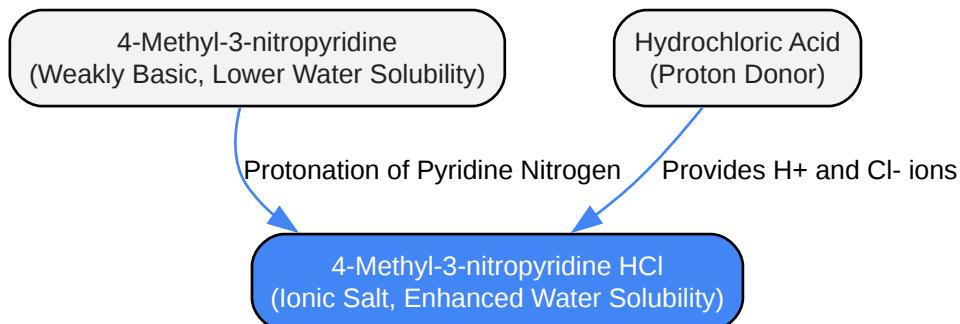
Compound Name: 4-Methyl-3-nitropyridine hydrochloride

Cat. No.: B1590557

[Get Quote](#)

Abstract

4-Methyl-3-nitropyridine hydrochloride is a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors, serving as a versatile building block for the synthesis of complex molecular entities.^[1] Its physical properties are critical determinants of its handling, formulation, stability, and reaction kinetics. This guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-3-nitropyridine HCl, offering a technical resource for researchers, chemists, and formulation scientists. The discussion integrates established data with the underlying scientific principles and outlines standardized protocols for empirical validation.


Introduction: The Significance of 4-Methyl-3-nitropyridine HCl

4-Methyl-3-nitropyridine, a substituted pyridine derivative, features a methyl group at the 4-position and a nitro group at the 3-position.^[2] This specific arrangement of functional groups imparts distinct reactivity, making it a valuable precursor in the development of novel active pharmaceutical ingredients (APIs), particularly anti-inflammatory and antimicrobial agents.^{[1][2]}

The hydrochloride salt form is of particular interest in drug development. The formation of a salt from a weakly basic parent compound, such as a pyridine derivative, is a common strategy to enhance aqueous solubility and improve bioavailability.^{[3][4]} The protonation of the pyridine

nitrogen by hydrochloric acid results in a more polar, ionic compound, which facilitates easier integration into aqueous formulations.[\[1\]](#)[\[3\]](#) Understanding the physical characteristics of this salt is therefore paramount for its effective application.

Figure 1: Salt Formation

[Click to download full resolution via product page](#)

Caption: Relationship between the free base and its HCl salt.

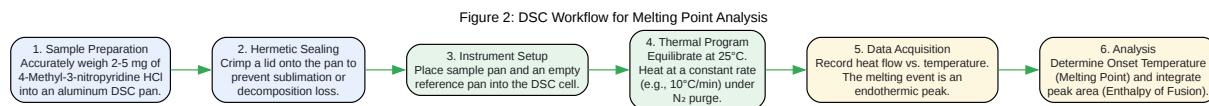
Chemical Identity and Core Physicochemical Data

Precise identification is the foundation of all chemical research. The properties of **4-Methyl-3-nitropyridine hydrochloride** are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties differ significantly.

Property	4-Methyl-3-nitropyridine HCl	4-Methyl-3-nitropyridine (Free Base)	Source(s)
IUPAC Name	4-methyl-3-nitropyridin-1-ium chloride	4-methyl-3-nitropyridine	[3] [5]
Synonyms	3-Nitro-4-picoline hydrochloride	3-Nitro-4-picoline	[1] [5]
CAS Number	856835-53-5	582-44-0	[3] [6]
Molecular Formula	C ₆ H ₇ CIN ₂ O ₂	C ₆ H ₆ N ₂ O ₂	[3] [7]
Molecular Weight	174.58 g/mol	138.12 g/mol	[3]
Appearance	Data not widely published; expected to be a crystalline solid	Yellow to light brown solid; may exist as a low-melting solid or liquid	[2] [8]
Melting Point	Data not widely published	24-28°C or 63-66°C (conflicting reports)	[2] [8]
Boiling Point	Not applicable (decomposes)	~238°C	[9]
Solubility	Soluble in water	Slightly soluble in water; soluble in ethanol, ether	[1] [3] [8]

Note on Melting Point Discrepancy: The melting point for the free base is reported with significant variation. The 24-28°C range is more frequently cited in technical data sheets.[\[2\]](#) This discrepancy may arise from differences in purity or the presence of different polymorphic forms. The melting point of the hydrochloride salt is not consistently reported in publicly available literature, necessitating empirical determination for any new batch.

In-Depth Analysis of Physical Properties


Melting Point and Thermal Behavior

The melting point is a critical indicator of purity, identity, and crystalline structure.[10] For a pharmaceutical salt, a well-defined and sufficiently high melting point is often desirable for thermal stability during processing and storage.[4]

Causality and Field Insights: A low or broad melting range can indicate the presence of impurities, which depress and widen the melting transition according to the van't Hoff law.[11] For hydrochloride salts of APIs, thermal analysis can also reveal the loss of HCl gas at elevated temperatures, a phenomenon that must be characterized during pre-formulation studies.[12]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the preferred method for thermal analysis as it provides more information than traditional capillary methods, including the enthalpy of fusion and the detection of polymorphic transitions.[11][13]

[Click to download full resolution via product page](#)

Caption: Standard workflow for determining melting point via DSC.

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
- **Sample Preparation:** Accurately weigh 2-5 mg of the dried 4-Methyl-3-nitropyridine HCl sample into a clean aluminum pan.
- **Pan Sealing:** Hermetically seal the pan to contain any potential off-gassing. Place an identical, empty sealed pan in the reference position.

- Thermal Method: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melt.[14]
- Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the resulting thermogram.[15] The area under the peak corresponds to the heat of fusion.

Solubility

The primary driver for creating the hydrochloride salt of 4-Methyl-3-nitropyridine is to enhance its aqueous solubility.[3] This property is fundamental to its utility in pharmaceutical formulations and biochemical assays.

Causality and Field Insights: The ionic character of the salt allows for strong dipole-dipole interactions with water molecules, overcoming the crystal lattice energy and leading to dissolution.[3] However, the solubility of a salt can be complex and pH-dependent. At a certain pH, known as the pH of maximum solubility (pH_{max}), the solution is saturated with both the salt and the free base.[16] Exceeding this pH can cause the less soluble free base to precipitate, a phenomenon known as disproportionation.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A multi-faceted approach is necessary to fully characterize solubility.

- Kinetic Solubility (Shake-Flask Method):
 - Prepare a series of vials containing a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Add an excess of 4-Methyl-3-nitropyridine HCl to each vial.
 - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.[17]
 - Filter the suspensions to remove undissolved solid.
 - Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

- pH-Solubility Profile:
 - Repeat the shake-flask experiment across a range of pH values (e.g., pH 2 to pH 9).
 - Plot the measured solubility against the final equilibrium pH of the solution.
 - This profile is crucial for predicting the behavior of the compound in different physiological environments (e.g., stomach vs. intestine) and for avoiding precipitation upon dilution or pH change in formulations.

Spectroscopic Profile

Spectroscopic analysis provides an unequivocal fingerprint for the molecular structure, confirming identity and purity. While specific spectra for the HCl salt are not abundant in public databases, its features can be reliably predicted based on the known spectra of the free base and the principles of pyridine chemistry.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The protonation of the pyridine nitrogen atom by HCl causes a significant downfield shift (deshielding) of the adjacent ring protons.[18] This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring.[18] [19] The methyl group protons would also experience a slight downfield shift. The N-H proton itself may be observable, often as a broad signal.
- ^{13}C NMR: Similar to the proton signals, the carbon atoms in the pyridine ring, particularly those alpha to the nitrogen, will be shifted downfield upon protonation.

3.3.2. Infrared (IR) Spectroscopy

- The IR spectrum of the HCl salt will show characteristic changes compared to the free base. Key features to look for include:
 - N-H Stretch: A broad absorption band typically appears in the $2500\text{-}3000\text{ cm}^{-1}$ region, corresponding to the $\text{N}^+ \text{-H}$ stretching vibration.

- Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, typically seen in the 1400-1600 cm^{-1} region, will shift to higher frequencies upon protonation due to the increased bond order and ring strain.
- NO_2 Vibrations: The characteristic asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm^{-1}) are expected to be present.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

- Recommended Storage: 4-Methyl-3-nitropyridine HCl should be stored at refrigerated temperatures (0-8°C).[\[1\]](#)
- Stability Concerns:
 - Hygroscopicity: As a salt, it may be hygroscopic. It should be stored in a tightly sealed container in a dry environment.
 - Chemical Stability: While generally stable, substituted nitropyridines can be susceptible to hydrolysis under certain pH and temperature conditions. It is advisable to prepare aqueous solutions fresh and store them under refrigeration for short periods.[\[3\]](#)

Safety and Handling

Based on the data for the parent compound, 4-Methyl-3-nitropyridine HCl should be handled with appropriate precautions.

- Hazards: The free base is classified as harmful if swallowed, a skin irritant, and a cause of serious eye damage. It may also cause respiratory irritation.[\[5\]](#) Similar precautions should be taken for the HCl salt.
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Conclusion

4-Methyl-3-nitropyridine hydrochloride is a chemical intermediate whose utility is greatly enhanced by its salt form. Its key physical properties—most notably its enhanced aqueous solubility—are direct consequences of the protonation of the pyridine nitrogen. While some specific data points like the melting point require empirical determination for each batch, a thorough understanding of its thermal behavior, solubility profile, and spectroscopic characteristics provides the necessary foundation for its successful application in research and development. This guide serves as a technical framework for scientists, enabling informed decisions in the handling, characterization, and formulation of this important compound.

References

- Chem-Impex International. (n.d.). **4-Methyl-3-nitropyridine hydrochloride**.
- Smolecule. (2023, August 16). **4-Methyl-3-nitropyridine hydrochloride**.
- BLD Pharm. (n.d.). 4-Methyl-3-nitropyridine.
- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
- ChemicalBook. (n.d.). 4-Methyl-3-Nitropyridine HCl.
- SpectraBase. (n.d.). Pyridine hydrochloride.
- ChemicalBook. (n.d.). Pyridine hydrochloride(628-13-7) 1H NMR spectrum.
- Fung, E. Y., & Martin, S. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%). The Journal of Physical Chemistry, 81(19), 1833-1841.
- TradeIndia. (n.d.). 4-Methyl-3-nitropyridine CAS 5832-44-0.
- Pharmaceutical Technology. (2008, November 2). Salt Selection in Drug Development.
- Medium. (n.d.). 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.
- Al-Ghananeem, A. M. (2019).
- ChemicalBook. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1 H NMR.
- Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
- ResearchGate. (n.d.). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties.
- Serajuddin, A. T. M. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 114(8), 2631-2642.
- ResearchGate. (2025, July 23). Evaluation of USP melting point standards by differential scanning calorimetry.
- Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation.

- ChemicalBook. (2025, July 24). 4-Methyl-3-nitropyridine.
- National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications.
- ChemicalBook. (n.d.). 4-Methyl-3-nitropyridine CAS#: 5832-44-0.
- PubChem. (n.d.). 4-Methyl-3-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Methyl-3-nitropyridine hydrochloride | 856835-53-5 [smolecule.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5832-44-0|4-Methyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 7. 4-Methyl-3-Nitropyridine HCl [chemicalbook.com]
- 8. 4-Methyl-3-nitropyridine CAS:5832-44-0 at Best Price in Ningbo - Manufacturer [nbinnchem.com]
- 9. 4-Methyl-3-nitropyridine CAS#: 5832-44-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. youtube.com [youtube.com]

- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. researchgate.net [researchgate.net]
- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
- To cite this document: BenchChem. [physical properties of 4-Methyl-3-nitropyridine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590557#physical-properties-of-4-methyl-3-nitropyridine-hcl\]](https://www.benchchem.com/product/b1590557#physical-properties-of-4-methyl-3-nitropyridine-hcl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com